9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Overview
Description
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of the compound 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is the fusion glycoprotein of A and B strains of the Respiratory Syncytial Virus (RSV) .
Mode of Action
The compound acts as an inhibitor of the fusion glycoprotein of RSV .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion of the viral envelope with the host cell membrane. By inhibiting the fusion glycoprotein, the compound prevents the virus from entering the host cell, thereby stopping the infection .
Pharmacokinetics
A study suggests that certain heterocyclic amides confer potent rsv a&b activity and a good balance of physicochemical and pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of RSV infection. By preventing the virus from entering host cells, the compound stops the spread of the virus within the host .
Biochemical Analysis
Biochemical Properties
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of respiratory syncytial virus (RSV). It targets the fusion glycoprotein of the virus, preventing the virus from entering host cells . The compound interacts with enzymes and proteins involved in viral replication, thereby inhibiting the virus’s ability to propagate. The nature of these interactions is primarily inhibitory, as the compound binds to specific sites on the viral proteins, blocking their function.
Cellular Effects
The effects of this compound on various cell types are profound. In infected cells, the compound disrupts the normal viral life cycle, leading to a reduction in viral load. This disruption affects cell signaling pathways, particularly those involved in immune responses. The compound has been shown to influence gene expression by downregulating genes associated with viral replication and upregulating those involved in antiviral defense mechanisms . Additionally, it impacts cellular metabolism by altering the energy balance within infected cells, making it less favorable for viral replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with viral proteins. The compound binds to the fusion glycoprotein of RSV, inhibiting its ability to mediate the fusion of the viral envelope with the host cell membrane . This inhibition prevents the virus from entering the host cell, effectively halting the infection process. Additionally, the compound may inhibit or activate other enzymes involved in viral replication, further contributing to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under certain conditions, such as exposure to extreme pH or temperature. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of sustained antiviral activity and modulation of immune responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage. Threshold effects have been noted, where a minimum effective dose is required to achieve antiviral activity, and exceeding this dose can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with viral proteins and enzymes involved in viral replication . Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell, enhancing its antiviral activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a suitable isoindoline precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of respiratory syncytial virus (RSV), targeting the fusion glycoprotein and showing promise in antiviral therapies.
Biological Research: The compound’s interactions with biological targets make it useful in studying cellular pathways and mechanisms.
Industrial Applications: Its unique structure allows for its use in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one: Another compound with similar structure and antiviral properties.
9b-(4-hydroxy-phenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one: Known for its different functional group, which may alter its reactivity and applications.
Uniqueness
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one stands out due to its specific interaction with the fusion glycoprotein of RSV, making it a promising candidate for antiviral drug development. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
9b-phenyl-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-15-13-8-4-5-9-14(13)16(17-10-11-18(15)16)12-6-2-1-3-7-12/h1-9,17H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLDVWNAVAZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182274 | |
Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5810-66-2 | |
Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5810-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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